Benzoyl bromide, 4-chloro- Benzoyl bromide, 4-chloro-
Brand Name: Vulcanchem
CAS No.: 874-59-9
VCID: VC18861847
InChI: InChI=1S/C7H4BrClO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
SMILES:
Molecular Formula: C7H4BrClO
Molecular Weight: 219.46 g/mol

Benzoyl bromide, 4-chloro-

CAS No.: 874-59-9

Cat. No.: VC18861847

Molecular Formula: C7H4BrClO

Molecular Weight: 219.46 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl bromide, 4-chloro- - 874-59-9

Specification

CAS No. 874-59-9
Molecular Formula C7H4BrClO
Molecular Weight 219.46 g/mol
IUPAC Name 4-chlorobenzoyl bromide
Standard InChI InChI=1S/C7H4BrClO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H
Standard InChI Key FCVFBDSSZGCVJP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chlorobenzyl bromide features a benzene ring with two functional groups: a bromomethyl (-CH₂Br) group at position 1 and a chlorine atom at position 4. This substitution pattern creates distinct electronic effects, with the chlorine atom exerting an electron-withdrawing inductive (-I) effect that activates the benzyl position toward nucleophilic substitution. The compound's molecular weight of 205.48 g/mol and density of 1.58 g/cm³ at 25°C make it a dense, reactive liquid under standard conditions .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 670 cm⁻¹ (C-Br stretch) and 1090 cm⁻¹ (C-Cl stretch), while nuclear magnetic resonance (NMR) spectroscopy shows distinct proton environments: δ 4.72 ppm (singlet, CH₂Br) and δ 7.35–7.45 ppm (doublet, aromatic protons) . Gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 204 (M⁺) with major fragments at m/z 91 (C₇H₇⁺) and m/z 127 (C₆H₄Cl⁺) .

Physicochemical Properties

The compound's reactivity stems from its polarized C-Br bond (bond dissociation energy: 65 kcal/mol) and aromatic stabilization. Key properties include:

PropertyValueMeasurement Conditions
Boiling Point215–217°C760 mmHg
Melting Point32–34°C
Refractive Index1.589220°C, Na D-line
Vapor Pressure0.15 mmHg25°C
LogP (Octanol-Water)2.87

These parameters influence its behavior in synthetic applications, particularly in polar aprotic solvents like dimethylformamide (DMF), where it demonstrates optimal solubility (≥50 mg/mL) .

Synthetic Methodologies

Bromodecarboxylation of 4-Chlorophenylacetic Acid

The most efficient synthesis involves photolysis-assisted bromodecarboxylation, achieving 86% yield under mild conditions :

  • Reaction Setup: Combine 4-chlorophenylacetic acid (1 mmol), tetra-N-butylammonium tribromide (1.2 eq), and 1,3-dichloro-1,3,5-triazinane-2,4,6-trione (0.5 eq) in dichloromethane (6 mL).

  • Irradiation: Expose to fluorescent light (λ = 400–700 nm) at 20°C for 2 hours.

  • Workup: Quench with 1 M Na₂SO₃, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

This method minimizes side products like 4-chlorobenzal bromide (<6%) through controlled radical initiation .

Industrial-Scale Production

Continuous flow reactors enhance process safety and yield (up to 92%) by maintaining precise temperature control (50–60°C) and residence time (15 min). Key parameters:

  • Residence Time: 15 minutes

  • Temperature: 55°C ± 2°C

  • Pressure: 2.5 bar

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.1 mol%)

This approach reduces exothermic risks compared to batch reactors while improving space-time yield (1.2 kg/L·h) .

Reaction Chemistry and Applications

Nucleophilic Substitution Pathways

The benzyl bromide moiety undergoes SN2 reactions with diverse nucleophiles:

  • Amines: Forms quaternary ammonium salts (e.g., 4-chlorobenzyltrimethylammonium bromide) in DMF at 80°C (85–90% yield).

  • Thiols: Produces thioethers (R-S-CH₂C₆H₄Cl) using NaH as base in THF (75% yield).

  • Alcohols: Generates ethers via Williamson synthesis with K₂CO₃ in acetone (60–70% yield).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids yield biaryl derivatives critical to pharmaceutical intermediates:

General Procedure:

  • Mix 4-chlorobenzyl bromide (1 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/water (4:1).

  • Heat at 100°C for 12 hours under N₂.

  • Isolate product via extraction (EtOAc/H₂O) and column chromatography.

This method achieves 70–80% yields for electron-deficient boronic acids.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to:

  • Fungicides: Conversion to 4-chlorobenzyl thiocyanate controls Phytophthora infestans in crops.

  • Herbicides: Coupling with 2,4-dichlorophenoxyacetic acid derivatives yields broadleaf weed controllers .

Pharmaceutical Synthesis

Key applications include:

  • Antiviral Agents: Intermediate in HCV NS5B polymerase inhibitors (IC₅₀ = 0.8 μM).

  • Antihistamines: Alkylation of piperazine derivatives produces H₁-receptor antagonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator